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Compound of Interest

2-Chloro-4-
Compound Name:
(dimethylamino)nicotinonitrile

Cat. No.: B186911

An In-Depth Technical Guide to 2-Chloro-4-(dimethylamino)nicotinonitrile for Advanced
Research

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-
(dimethylamino)nicotinonitrile, a key heterocyclic building block for research and
development in medicinal chemistry and materials science. This document delineates its core
chemical and physical properties, provides detailed protocols for its spectroscopic
characterization, outlines a robust synthetic strategy, and explores its chemical reactivity and
potential applications. It is intended for researchers, chemists, and drug development
professionals seeking to leverage this versatile scaffold in their work.

Core Chemical Identity and Properties

2-Chloro-4-(dimethylamino)nicotinonitrile, with the primary CAS Number 147992-80-1, is a
substituted pyridine derivative.[1] Its structure incorporates three key functional groups that
dictate its chemical behavior: an electrophilic 2-chloropyridine core, a nucleophilic 4-
dimethylamino group, and a cyano group at the 3-position. The interplay of these groups
makes it a valuable and reactive intermediate for further chemical elaboration.

The electron-donating dimethylamino group at the C4 position enhances the electron density of
the pyridine ring, which in turn influences the reactivity of the C2-chloro position, making it
susceptible to nucleophilic substitution. The cyano group, being an electron-withdrawing group,
further modulates the electronic properties of the scaffold.
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dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial",

fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Chemical structure of 2-Chloro-4-(dimethylamino)nicotinonitrile.

Table 1: Physicochemical Properties

Property Value Source
2-chloro-4-

IUPAC Name (dimethylamino)pyridine-3- N/A
carbonitrile
4-Dimethylamino-2-chloro-3-

Synonyms o [2]
cyanopyridine

CAS Number 147992-80-1 [1][3]

Molecular Formula CsHsCINs3 [2][3]

Molecular Weight 181.63 g/mol [3]

Appearance Solid [2]

N ) 343.4 °C at 760 mmHg

Boiling Point ) [3]
(Predicted)

Density 1.26 g/cm3 (Predicted) [3]

Flash Point 161.5 °C (Predicted) [3]
Expected to be soluble in polar

Solubility organic solvents like DMSO, Inferred
DMF, and chlorinated solvents.

Not experimentally determined.
Melting Point Related chloronicotinonitriles [4115]

melt in the 50-115 °C range.

Spectroscopic Signature and Characterization
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Full structural confirmation relies on a combination of spectroscopic techniques. While specific
spectra for this compound are not publicly available, its structure allows for a clear prediction of
its spectral signature.

Expected Spectroscopic Data

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic
protons on the pyridine ring should appear as doublets in the downfield region (typically 6.5-
8.5 ppm). The six protons of the dimethylamino group will likely appear as a sharp singlet in
the upfield region (around 3.0 ppm).

e 13C NMR: The carbon NMR will show eight distinct signals. The carbon of the cyano group
will be significantly downfield (115-120 ppm). The aromatic carbons will appear in the 100-
160 ppm range, with the carbon attached to the chlorine (C2) and the dimethylamino group
(C4) being identifiable by their chemical shifts and substitution patterns. The two methyl
carbons of the dimethylamino group will appear as a single signal around 40 ppm.

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong
absorption band around 2220-2240 cm~1 corresponding to the C=N (nitrile) stretch.[6]
Aromatic C-H and C=C/C=N stretching vibrations will be observed in the 3100-3000 cm~1
and 1600-1450 cm~1 regions, respectively. The C-CI stretch will appear in the fingerprint
region, typically below 800 cm~1,

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) at m/z
181. The presence of a chlorine atom will be evident from the characteristic isotopic pattern
of the molecular ion, with a second peak (M+2) at m/z 183 having approximately one-third
the intensity of the M+ peak.[7]

Protocol: Spectroscopic Analysis Workflow

e Sample Preparation:

o For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCIs)
or dimethyl sulfoxide (DMSO-de).

o For IR, the sample can be analyzed as a KBr pellet or as a thin film from a solution.
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o For MS, dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent
like methanol or acetonitrile.

o Data Acquisition:

o Acquire H, 3C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher
spectrometer.

o Record the IR spectrum over the range of 4000-400 cm™1.

o Obtain a high-resolution mass spectrum (HRMS) using ESI or El ionization to confirm the
exact mass and elemental composition.

o Data Analysis:

o Assign all proton and carbon signals using chemical shifts, coupling constants, and 2D
correlation data.

o Identify key functional group vibrations in the IR spectrum.
o Confirm the molecular weight and isotopic pattern from the mass spectrum.

dot digraph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the spectroscopic confirmation of the compound's structure.

Synthesis and Mechanism

The synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile can be achieved via a multi-step
process that is analogous to established methods for related substituted nicotinonitriles.[8] The
most logical approach involves the construction of the substituted pyridine ring followed by a
chlorination step.

Proposed Synthetic Pathway
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A plausible synthetic route starts with the condensation of an enaminone, (E)-4-
(dimethylamino)-3-buten-2-one, with malononitrile. This reaction forms an intermediate which
then undergoes cyclization. The resulting 2-hydroxy-4-(dimethylamino)nicotinonitrile is
subsequently chlorinated to yield the final product.

dot digraph "Synthesis_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=Dbox,
fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4"]; edge [fontname="Arial",
fontsize=10];

} Caption: Proposed two-step synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile.

Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is based on analogous procedures and should be optimized for safety
and yield.

Step 1: Synthesis of 2-hydroxy-4-(dimethylamino)nicotinonitrile

e To a solution of methanol (100 mL) in a 250 mL round-bottom flask, add a catalytic amount of
piperidine (0.5 mL).

e Add (E)-4-(dimethylamino)-3-buten-2-one (0.1 mol, 12.7 g). Stir the mixture at room
temperature.

e Slowly add malononitrile (0.1 mol, 6.6 g) dropwise over 30 minutes, maintaining the
temperature below 30 °C using a water bath.

» After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

» Monitor the reaction by TLC. Upon completion, the resulting precipitate is collected by
filtration, washed with cold methanol, and dried under vacuum to yield the intermediate
product.

Step 2: Chlorination to 2-Chloro-4-(dimethylamino)nicotinonitrile

o CAUTION: This step should be performed in a well-ventilated fume hood as it generates HCI
gas.
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e In a 250 mL flask equipped with a reflux condenser and a gas trap, place the dried
intermediate from Step 1 (0.08 mol).

o Carefully add phosphorus oxychloride (POCIs, 1.5 equivalents, 0.12 mol, 18.4 g).
e Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[8]

 After cooling to room temperature, slowly and carefully pour the reaction mixture onto
crushed ice (~200 g) with vigorous stirring.

o Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium
hydroxide until pH 7-8.

o The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water,
and dry.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
the purified 2-Chloro-4-(dimethylamino)nicotinonitrile.

Chemical Reactivity and Applications

The primary utility of this compound lies in its capacity to act as a versatile intermediate. The
chlorine atom at the C2 position is the principal site of reactivity.

Nucleophilic Aromatic Substitution (SnAr)

The C2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring
nitrogen. This makes the C2-Cl bond highly susceptible to nucleophilic attack, proceeding
through a Meisenheimer-like intermediate.[9][10] This reactivity is the cornerstone of its
application as a building block.

o Causality: The stability of the negatively charged intermediate is enhanced by the electron-
withdrawing cyano group and the ring nitrogen, which can delocalize the charge. This allows
for substitution reactions with a wide range of nucleophiles under relatively mild conditions.

[9]

Common Transformations:
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» Amination: Reaction with primary or secondary amines introduces diverse amino
substituents.

» Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields
the corresponding ethers.

e Thiolation: Reaction with thiols provides access to thioether derivatives.

e Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed
cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds,
although this can be more challenging than with corresponding bromo or iodo derivatives.
[11]

dot digraph "Reactivity _Scaffold” { graph [fonthame="Arial", fontsize=10]; node [shape=Dbox,
fontname="Arial", fontsize=10, style=filled];

} Caption: Diversification potential via nucleophilic substitution at the C2 position.

Applications in Drug Discovery

This scaffold is of significant interest to medicinal chemists. The substituted pyridine motif is
prevalent in a vast number of FDA-approved drugs.

» Kinase Inhibitors: The 2-aminopyridine structure is a well-known "hinge-binding" motif in
many kinase inhibitors. 2-Chloro-4-(dimethylamino)nicotinonitrile serves as a direct
precursor to libraries of such compounds, where displacement of the chloride with various
amines allows for systematic exploration of the enzyme's active site.

» Scaffold for Bioactive Molecules: The combination of a hydrogen bond acceptor (nitrile, ring
nitrogen), a hydrogen bond donor potential (after substitution), and a tunable lipophilic profile
makes this a privileged scaffold for generating molecules with diverse pharmacological
activities.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. Safety data
for this specific compound is limited, so precautions should be based on closely related and
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more hazardous analogues like 2-chloronicotinonitrile.

Table 2: Hazard Identification and Handling

Category

Guideline

Source

GHS Hazards (Anticipated)

Toxic if swallowed, in contact
with skin, or if inhaled. Causes
skin and serious eye irritation.
May cause respiratory

irritation.

[12]

Personal Protective Equipment
(PPE)

Chemical safety goggles, nitrile
gloves, lab coat. Use in a

chemical fume hood.

Inferred

Handling

Avoid breathing dust. Do not
get in eyes, on skin, or on
clothing. Wash hands
thoroughly after handling.

[12]

Storage

Store in a tightly closed
container in a dry, cool, and

well-ventilated place.

Inferred

Disposal

Dispose of contents/container
to an approved waste disposal
plant in accordance with local,

state, and federal regulations.

Inferred
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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